molecular formula C12H16BNO5 B2692535 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1339927-68-2

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B2692535
CAS RN: 1339927-68-2
M. Wt: 265.07
InChI Key: LCTYSKLEXBBODM-UHFFFAOYSA-N
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Description

“2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound that is commonly used in the pharmaceutical and chemical industries . It is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .


Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The total yield of the synthesis process was as high as 86.73% .


Molecular Structure Analysis

The structure of this compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The calculated substantial energy gap ΔE between HOMO and LUMO orbits indicated high chemical stability of the calculated conformer .


Physical And Chemical Properties Analysis

The compound exists as a monoclinic crystal system with a P2 1 /c spatial group . The relationship between molecular electrostatic potential and frontier molecular orbitals of the title compound revealed nucleophilic reactivity and high stability of the product .

Scientific Research Applications

Nitration and Reactivity Studies

The reactivity of phenolic substrates, including compounds similar to 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, with nitric oxide and peroxynitrite has been explored, revealing nitration as a major reaction pathway. This process is fundamental in the synthesis of nitro derivatives, which are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals (Yenes & Messeguer, 1999).

Synthesis of Complex Molecules

In synthetic chemistry, the synthesis of complex molecules like Pyrrolo[4,3,2-de]quinolines demonstrates the application of nitrophenol derivatives. These compounds are valuable in the synthesis of natural products and bioactive molecules, showing the broad utility of nitrophenol derivatives in synthesizing complex structures (Roberts et al., 1997).

Crystal Structure and Vibrational Properties Studies

Detailed structural characterization and vibrational property studies of compounds related to this compound provide insights into their chemical behavior and potential applications in materials science. These studies facilitate the understanding of molecular interactions and the development of materials with desired properties (Wu et al., 2021).

Mechanistic Insights into Nitration Processes

The study of nitration mechanisms, such as the reaction of phenol with nitric oxide, offers mechanistic insights that are crucial for developing more efficient synthetic pathways. Understanding these mechanisms enables chemists to design reactions with higher selectivity and yield, improving the efficiency of synthetic strategies (Coombes & Ridd, 1992).

Mechanism of Action

The tetramethyl-1,3,2-dioxaborolane group in the compound is a protecting group for the boronic acid. It increases the stability of the boronic acid, making it easier to handle and less reactive until the protecting group is removed .

The nitro group in the compound can act as an electron-withdrawing group. This can influence the reactivity of the compound and can also be reduced to an amino group in certain conditions .

Safety and Hazards

The compound may be irritating to the skin, eyes, and respiratory tract. It should be handled with care to avoid contact and inhalation .

Future Directions

The compound is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is not only used to protect diols in the organic synthesis of drugs, but also utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14(16)17)10(15)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYSKLEXBBODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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